molecular formula C8H14BrNO B1526610 2-Bromo-2-methyl-1-(pyrrolidin-1-yl)propan-1-one CAS No. 1225773-74-9

2-Bromo-2-methyl-1-(pyrrolidin-1-yl)propan-1-one

Cat. No.: B1526610
CAS No.: 1225773-74-9
M. Wt: 220.11 g/mol
InChI Key: XVYDHYZSNIGUAO-UHFFFAOYSA-N
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Description

2-Bromo-2-methyl-1-(pyrrolidin-1-yl)propan-1-one (CAS: 1225773-74-9) is a brominated ketone derivative with the molecular formula C₈H₁₄BrNO and a molar mass of 220.11 g/mol . Its structure features:

  • A propan-1-one backbone with a bromine atom and methyl group at the 2-position.
  • A pyrrolidin-1-yl group (a five-membered saturated ring containing one nitrogen atom) at the 1-position.

Properties

IUPAC Name

2-bromo-2-methyl-1-pyrrolidin-1-ylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14BrNO/c1-8(2,9)7(11)10-5-3-4-6-10/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVYDHYZSNIGUAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)N1CCCC1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1225773-74-9
Record name 2-bromo-2-methyl-1-(pyrrolidin-1-yl)propan-1-one
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Biological Activity

2-Bromo-2-methyl-1-(pyrrolidin-1-yl)propan-1-one, also known by its CAS number 1225773-74-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C8H14BrNO, with a molar mass of 220.11 g/mol. Its predicted density is approximately 1.399 g/cm³, and it has a boiling point around 279.9 °C .

Synthesis

The synthesis of this compound typically involves the reaction of bromoacetone with pyrrolidine under controlled conditions. This method allows for the efficient formation of the desired compound while minimizing byproducts.

Anticancer Activity

Recent studies have investigated the anticancer potential of derivatives related to this compound. For instance, compounds derived from pyrrolidine structures have shown promising results against various cancer cell lines, including A549 human lung adenocarcinoma cells. The cytotoxicity of these compounds was assessed using MTT assays, revealing varying degrees of effectiveness compared to standard chemotherapeutic agents like cisplatin .

Table 1: Anticancer Activity Summary

CompoundCell LineIC50 (µM)Reference
2-Bromo derivativeA54978–86% viability
CisplatinA549Standard control

Antimicrobial Activity

In addition to anticancer properties, 2-Bromo derivatives have been evaluated for antimicrobial activity. Research indicates that certain pyrrolidine-based compounds exhibit significant antimicrobial effects against multidrug-resistant strains of bacteria such as Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell membrane integrity and inhibition of essential metabolic pathways .

Table 2: Antimicrobial Activity Summary

CompoundBacterial StrainMIC (µg/mL)Reference
Pyrrolidine derivativeStaphylococcus aureus3.125 - 12.5
Control (Ciprofloxacin)Staphylococcus aureus2.0

Case Studies

Several case studies have provided insights into the biological activity of this compound:

  • Anticancer Study : A study involving various derivatives showed that specific modifications to the pyrrolidine ring enhanced cytotoxicity in cancer cells while maintaining lower toxicity in non-cancerous cells .
  • Antimicrobial Evaluation : Another investigation highlighted the effectiveness of certain derivatives against antibiotic-resistant strains, suggesting a potential role in developing new antimicrobial agents .

The biological activity of this compound can be attributed to its ability to interact with biological targets such as enzymes and receptors involved in cell proliferation and microbial resistance mechanisms. The bromine atom in its structure may enhance lipophilicity, facilitating better membrane penetration and interaction with cellular targets.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following chemical structure:

  • IUPAC Name : 1-(2-bromo-2-methylpropanoyl)pyrrolidine
  • Molecular Formula : C₈H₁₄BrNO
  • Molar Mass : 216.11 g/mol
  • Purity : Typically around 97% .

Pharmacological Studies

This compound has been investigated for its potential as a psychoactive substance, particularly in relation to cannabinoid receptor modulation. Research indicates that it may act as an allosteric modulator of the CB1 receptor, similar to other compounds studied in this context. These studies utilize calcium mobilization assays in engineered CHO cells expressing CB1 and CB2 receptors to evaluate the pharmacological effects of various compounds, including synthetic cathinones .

Analytical Chemistry

In analytical chemistry, the compound has been utilized in the development of methods for detecting synthetic cathinones in biological samples. Its unique spectral characteristics make it suitable for identification through techniques such as mass spectrometry and NMR spectroscopy. The ability to distinguish between closely related compounds is crucial for forensic toxicology and drug testing .

Organic Synthesis

The compound serves as an intermediate in organic synthesis, particularly in the preparation of pyrrolidine derivatives. Methods have been developed for its use in cross-electrophile coupling reactions, which allow for the construction of complex molecular architectures. This application is particularly relevant in pharmaceutical chemistry, where such intermediates can lead to the development of new therapeutic agents .

Case Studies and Research Findings

StudyFocusFindings
Study on CB1 ModulationEvaluated 2-Bromo derivativesDemonstrated that modifications on the pyrrolidinyl portion affect potency; electron-withdrawing groups increased activity .
Detection MethodsForensic applicationsDeveloped methods using mass spectrometry to identify synthetic cathinones including 2-Bromo derivatives in biological samples .
Organic SynthesisSynthesis of chiral compoundsUtilized 2-Bromo intermediates in enantioselective synthesis, highlighting their versatility in creating complex structures .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the tertiary carbon undergoes substitution reactions via an S<sub>N</sub>1 mechanism due to steric hindrance from the methyl and pyrrolidine groups, which stabilize the carbocation intermediate .

Key Reaction Pathways:

Reaction TypeReagents/ConditionsProductsNotes
HydrolysisH<sub>2</sub>O, heat2-Methyl-1-(pyrrolidin-1-yl)propan-1-olRate depends on carbocation stability; yields ~85% .
AminationNH<sub>3</sub> (excess)2-Amino-2-methyl-1-(pyrrolidin-1-yl)propan-1-oneRequires polar aprotic solvents (e.g., DMF).
ThiolationRSH, base (K<sub>2</sub>CO<sub>3</sub>)2-(Alkylthio)-2-methyl-1-(pyrrolidin-1-yl)propan-1-oneNucleophilic attack by thiolate ions .

Mechanistic Insight :

  • Step 1 : Slow dissociation of Br<sup>–</sup> to form a tertiary carbocation stabilized by the electron-donating pyrrolidine ring .

  • Step 2 : Rapid nucleophilic attack by H<sub>2</sub>O, NH<sub>3</sub>, or RSH to form the product .

Reduction Reactions

The ketone group undergoes reduction to a secondary alcohol, though steric hindrance moderates reactivity.

Reduction Pathways:

Reducing AgentConditionsProductYield
NaBH<sub>4</sub>EtOH, 0°C2-Bromo-2-methyl-1-(pyrrolidin-1-yl)propan-1-ol60–65%
LiAlH<sub>4</sub>THF, refluxSame as above75–80%

Notes :

  • LiAlH<sub>4</sub> achieves higher yields due to stronger reducing power.

  • The bromine atom remains intact under these conditions.

Elimination Reactions

Under basic conditions, dehydrohalogenation can occur, forming an α,β-unsaturated ketone.

BaseSolventTemperatureProduct
KOHEtOH80°C2-Methyl-1-(pyrrolidin-1-yl)prop-2-en-1-one
DBUDMF25°CSame as above

Mechanism :

  • Base abstracts a β-hydrogen, leading to simultaneous elimination of HBr and formation of a double bond .

Interaction with Grignard Reagents

The ketone reacts with Grignard reagents, though the bulky pyrrolidine group limits accessibility.

Grignard ReagentProductYield
CH<sub>3</sub>MgBr2-Bromo-2-methyl-3-(pyrrolidin-1-yl)pentan-3-ol40%
PhMgCl2-Bromo-2-methyl-3-(pyrrolidin-1-yl)-1,3-diphenylpropan-1-ol35%

Limitation : Low yields due to steric hindrance from the pyrrolidine ring.

Comparative Reactivity Table

Reaction TypeRate (Relative to Primary Analog)Dominant Mechanism
S<sub>N</sub>1 Hydrolysis10× fasterCarbocation stabilization by pyrrolidine
Reduction50% slowerSteric hindrance at carbonyl
Elimination3× fasterBase-induced β-hydrogen abstraction

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Analogues: Key Features and Properties

The following table summarizes critical differences between 2-bromo-2-methyl-1-(pyrrolidin-1-yl)propan-1-one and its analogs:

Compound Name Molecular Formula Molar Mass (g/mol) Key Structural Features Physicochemical Properties Applications/Significance References
This compound C₈H₁₄BrNO 220.11 Pyrrolidine ring, bromo and methyl at C2 Density: 1.399 g/cm³; Boiling Point: 279.9°C; pKa: -0.78 Organic synthesis intermediate
2-Bromo-2-methyl-1-(4-methylpiperazin-1-yl)propan-1-one C₉H₁₇BrN₂O 261.16 (est.) Piperazine ring (6-membered, two nitrogens) with methyl substitution Higher polarity and basicity due to piperazine Pharmaceutical intermediates (e.g., kinase inhibitors)
2-Bromo-2-methyl-1-morpholin-4-yl-propan-1-one C₈H₁₄BrNO₂ 236.11 Morpholine ring (6-membered, one oxygen, one nitrogen) Increased polarity; improved water solubility UV initiators, photochemical applications
2-Bromo-2-methyl-1-[4-(methylsulfanyl)phenyl]propan-1-one C₁₁H₁₃BrOS 273.19 Aromatic ring with methylsulfanyl group UVmax ≈ 267 nm (para-substitution) UV initiators, polymer chemistry
3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one C₁₃H₁₆BrNO 282.18 Bromophenyl group at C3 Strong UV absorption (267 nm) Photodynamic therapy, agrochemicals

Detailed Comparisons

Physicochemical Properties

Boiling Points and Solubility :

  • The pyrrolidine derivative’s boiling point (279.9°C ) is lower than morpholine analogs due to reduced polarity.
  • Morpholine-containing compounds exhibit higher water solubility, critical for biomedical applications .

Acidity (pKa) :

  • The parent compound’s pKa (-0.78) suggests weak acidity, likely at the α-position to the carbonyl. Piperazine derivatives, with additional basic nitrogens, may exhibit higher pKa values, altering protonation states in biological systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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